3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that integrates multiple functional groups, including benzothiazole, chromenone, and methoxybenzoate
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been found to exhibit antimicrobial activity, suggesting that the compound may target bacterial cells .
Mode of Action
It is known that benzothiazole derivatives can inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to the disruption of normal cellular processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential inhibitory effects on various enzymes For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis
Result of Action
The compound’s action results in the inhibition of various enzymes, leading to the disruption of normal cellular processes . This can result in antimicrobial activity, as seen in similar compounds with a benzothiazole moiety . The exact molecular and cellular effects would depend on the compound’s specific targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with carbonyl compounds under acidic conditions.
Synthesis of Chromenone Core: The chromenone core is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoate group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Oxidation Products: Oxidized derivatives of the benzothiazole ring.
Reduction Products: Reduced chromenone derivatives.
Substitution Products: Various substituted benzoate derivatives.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to the benzothiazole moiety.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-aryl benzothiazoles: Known for their anti-cancer and anti-bacterial properties.
Benzothiazole derivatives: Used in various medicinal applications, including anti-tubercular and anti-inflammatory agents.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate apart is its unique combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The integration of benzothiazole and chromenone moieties offers a synergistic effect, enhancing its biological activity and making it a versatile compound for various research fields.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c1-14-22(24-26-19-5-3-4-6-21(19)32-24)23(27)18-12-11-17(13-20(18)30-14)31-25(28)15-7-9-16(29-2)10-8-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSWJKVBDRACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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